molecular formula C20H21N3O5 B4610175 5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4610175
M. Wt: 383.4 g/mol
InChI Key: ZFTIRAAUUGLHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.14812078 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

The pyrido[2,3-d]pyrimidine derivatives are known for their intriguing chemical structures and properties, which make them subjects of study in crystallography and molecular design. For example, the analysis of racemic mixtures and crystalline forms of closely related compounds reveals intricate details about hydrogen bonding patterns, fused-ring systems, and molecular interactions. Such studies are crucial for understanding the physical and chemical behaviors of these compounds under various conditions, potentially leading to novel applications in material science and nanotechnology (Low et al., 2004).

Pharmaceutical Applications

Derivatives of pyrido[2,3-d]pyrimidine have shown a range of pharmacological activities, including antimicrobial and anticancer properties. The synthesis of new Schiff bases from pyrido[1,2-a]pyrimidine derivatives with certain amino acids has been explored, demonstrating potential as antibacterial and antitumor agents (Alwan et al., 2014). This suggests that the compound could also be investigated for similar biomedical applications, given its structural similarities.

Advanced Material Development

The electronic and photophysical properties of pyrido[2,3-d]pyrimidine derivatives, such as their electrostatic potential surfaces and hyperpolarizability, have been studied using density functional theory. These properties are important for developing advanced materials with specific electronic and optical characteristics, including sensors, organic semiconductors, and photovoltaic cells (Prasad et al., 2010).

Environmental and Agricultural Applications

Some pyrido[2,3-d]pyrimidine derivatives are investigated for their potential use in agriculture, such as in the development of herbicides. The study of the cyclization transformation of certain sulfonylurea herbicides in soil indicates the role these compounds can play in enhancing the efficacy and selectivity of agricultural chemicals (Rouchaud et al., 2003).

Future Directions

The future research directions for this compound could include further exploration of its biological activity. Given the known activities of similar compounds, it could be of interest in the development of new therapeutic agents .

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-15-6-5-12(10-16(15)27-2)14-7-8-21-18-17(14)19(24)22-20(25)23(18)11-13-4-3-9-28-13/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTIRAAUUGLHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4CCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.